![molecular formula C65H90CoN14O15P- B14083643 Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14083643.png)
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3] is a complex organometallic compound. It is a derivative of cobinamide, which is an intermediate in the biosynthesis of cobalamin (vitamin B12). This compound is characterized by its unique structure, which includes a cobalt ion coordinated with a cyano group, a dihydrogen phosphate ester, and a ribofuranosyl benzimidazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3] typically involves multiple steps. The process begins with the preparation of cobinamide, which is then reacted with various reagents to introduce the cyano group, dihydrogen phosphate ester, and ribofuranosyl benzimidazole moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3] undergoes various chemical reactions, including:
Oxidation: The cobalt center can undergo oxidation, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the cobalt ion.
Substitution: Ligand substitution reactions can occur, where the cyano group or other ligands are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions typically require controlled conditions, such as inert atmospheres, specific solvents, and temperature regulation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state cobalt complexes, while reduction can yield lower oxidation state species. Substitution reactions can produce a variety of derivatives with different ligands .
Wissenschaftliche Forschungsanwendungen
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3] has several scientific research applications:
Chemistry: It is used as a model compound to study the coordination chemistry of cobalt and the reactivity of organometallic complexes.
Biology: The compound is studied for its role in the biosynthesis of cobalamin and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in treating vitamin B12 deficiency and related disorders.
Wirkmechanismus
The mechanism of action of Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3] involves its interaction with molecular targets and pathways in biological systems. The cobalt center plays a crucial role in mediating redox reactions and facilitating the transfer of functional groups. The compound can bind to specific enzymes and receptors, influencing their activity and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3] can be compared with other similar compounds, such as:
- Cobinamide, cyanide, dihydrogen phosphate (ester), inner salt, 3’-ester with 5,6-dichloro-1-alpha-D-ribofuranosyl-1H-benzimidazole .
- Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3-ester with 4-methylphenyl a-D-ribofuranoside .
- Decyl dihydrogen phosphate, potassium salt .
These compounds share structural similarities but differ in their specific ligands and functional groups, leading to variations in their chemical reactivity and applications.
Eigenschaften
Molekularformel |
C65H90CoN14O15P- |
|---|---|
Molekulargewicht |
1397.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S)-2-(acetyloxymethyl)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(2+);cyanide |
InChI |
InChI=1S/C64H92N13O15P.CN.Co/c1-30-21-41-42(22-31(30)2)77(29-72-41)59-54(86)55(43(90-59)28-89-35(6)78)92-93(87,88)91-32(3)27-71-51(85)19-20-61(9)39(23-48(68)82)58-64(12)63(11,26-50(70)84)38(15-18-47(67)81)53(76-64)34(5)57-62(10,25-49(69)83)36(13-16-45(65)79)40(73-57)24-44-60(7,8)37(14-17-46(66)80)52(74-44)33(4)56(61)75-58;1-2;/h21-22,24,29,32,36-39,43,54-55,58-59,86H,13-20,23,25-28H2,1-12H3,(H15,65,66,67,68,69,70,71,73,74,75,76,79,80,81,82,83,84,85,87,88);;/q;-1;+2/p-2/t32?,36?,37?,38?,39?,43-,54-,55-,58?,59+,61?,62?,63?,64?;;/m1../s1 |
InChI-Schlüssel |
VOQQPAKUCRCIPB-AMTLSYNRSA-L |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COC(=O)C)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


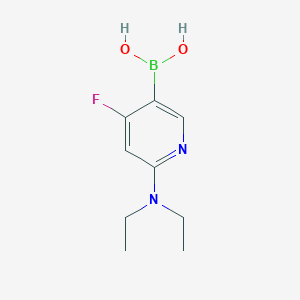
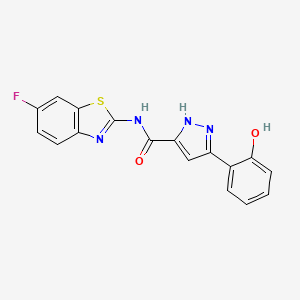
![N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine](/img/structure/B14083581.png)
![9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083583.png)

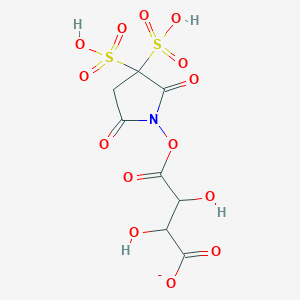
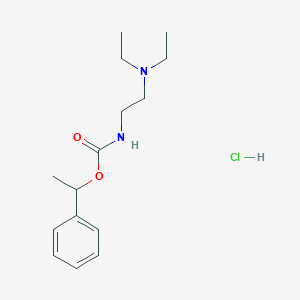
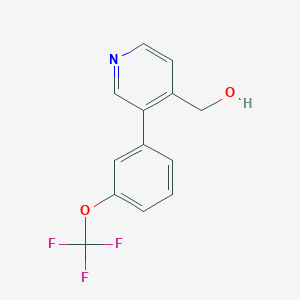
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083600.png)
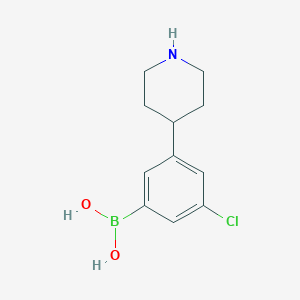
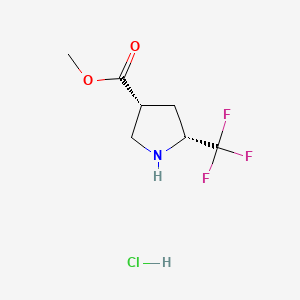
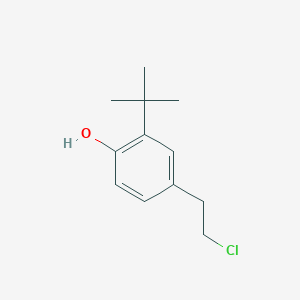
![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083632.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083642.png)
